molecular formula C7H13BrOS B2851561 4-(2-Bromoethoxy)thiane CAS No. 1823253-27-5

4-(2-Bromoethoxy)thiane

Cat. No.: B2851561
CAS No.: 1823253-27-5
M. Wt: 225.14
InChI Key: QPJLIXOZUSEUCS-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)thiane is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring substituted with a 2-bromoethoxy group. The bromoethoxy moiety (-OCH₂CH₂Br) introduces a reactive alkyl bromide site, making the compound a versatile intermediate in organic synthesis. This structure is particularly valuable for nucleophilic substitution reactions, where the bromine atom acts as a leaving group, enabling the introduction of diverse functional groups .

The compound is marketed as a building block for complex molecule synthesis, emphasizing its utility in pharmaceuticals and materials science .

Properties

IUPAC Name

4-(2-bromoethoxy)thiane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrOS/c8-3-4-9-7-1-5-10-6-2-7/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJLIXOZUSEUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)thiane typically involves the reaction of thiane with 2-bromoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)thiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)thiane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. This interaction can result in the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogues

Compound Molecular Formula Key Functional Groups Reactivity/Applications References
This compound C₇H₁₃BrOS Thiane ring, bromoethoxy Nucleophilic substitution; building block
4-(2-Bromoethoxy)-2-hydroxybenzaldehyde C₉H₉BrO₃ Benzaldehyde, bromoethoxy, -OH Nonlinear optical materials synthesis
4-((7-(2-Bromoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile C₂₁H₁₇BrN₂O₃ Coumarin, bromoethoxy, nitrile Anti-cholestasis drug candidates
4-(2-Bromoethoxy)phenylboronic acid C₈H₁₀BBrO₃ Boronic acid, bromoethoxy Suzuki-Miyaura cross-coupling reactions
This compound 1,1-dioxide C₇H₁₃BrO₃S Thiane sulfone, bromoethoxy Enhanced electron-withdrawing properties

Reactivity and Electronic Effects

  • Bromoethoxy Group Reactivity : The C-Br bond length in 4-(2-bromoethoxy)-2-hydroxybenzaldehyde is 1.951 Å , consistent with typical C-Br bonds, ensuring reliable leaving-group behavior. This parallels this compound, where bromine facilitates substitutions (e.g., with amines or thiols) to generate ethers or sulfides .
  • Thiane vs. Thiane Dioxide : The sulfone derivative (1,1-dioxide) exhibits stronger electron-withdrawing effects due to sulfonyl groups, altering its reactivity compared to the parent thiane. For instance, sulfones are less nucleophilic but more stable under oxidative conditions .

Hydrogen Bonding and Crystallography

  • 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde forms an intramolecular hydrogen bond (O3–H3⋯O2, 2.611 Å), influencing its crystal packing . In contrast, this compound lacks hydroxyl groups, likely resulting in weaker intermolecular interactions and distinct solid-state properties.

Biological Activity

4-(2-Bromoethoxy)thiane is a chemical compound with the molecular formula C7H13BrOS and a molecular weight of 225.15 g/mol. Its unique structure, characterized by the presence of a bromine atom, grants it distinctive reactivity and biological activity compared to its halogenated analogs. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of thiane with 2-bromoethanol in the presence of a base like potassium carbonate and a solvent such as acetone. The reaction conditions are crucial for achieving high yield and purity, especially in industrial applications.

PropertyValue
Molecular FormulaC7H13BrOS
Molecular Weight225.15 g/mol
IUPAC NameThis compound
InChI KeyQPJLIXOZUSEUCS-UHFFFAOYSA-N

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer domains. The bromine atom is believed to enhance its interaction with biological targets, leading to various therapeutic effects.

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The mechanism involves the disruption of bacterial cell membranes and inhibition of enzyme activities essential for bacterial growth.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of this compound. It appears to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways.

Case Study: Cancer Cell Line Testing

In vitro studies using human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction alters the structure and function of these biomolecules, leading to inhibition of critical cellular processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds such as:

  • 4-(2-Chloroethoxy)thiane
  • 4-(2-Iodoethoxy)thiane
  • 4-(2-Fluoroethoxy)thiane

These analogs exhibit varying degrees of biological activity, primarily influenced by the type and position of halogen substituents. The presence of bromine in this compound enhances its reactivity and biological interactions more effectively than chlorine or iodine counterparts.

Table 2: Comparative Biological Activity

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
4-(2-Chloroethoxy)thianeModerateLow
4-(2-Iodoethoxy)thianeLowModerate
4-(2-Fluoroethoxy)thianeModerateLow

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